Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate
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Overview
Description
Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is characterized by the presence of a cyano group attached to a pyridine ring, which is further connected to an ethyl ester group through a propenoate linkage . It is primarily used in research and development within the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate typically involves the reaction of 5-cyanopyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product . The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring play crucial roles in its binding to enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key enzymes involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: This compound has a similar structure but with the cyano group attached to the 4-position of the pyridine ring.
Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: This compound has a fluorophenyl group instead of a pyridine ring.
Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate: This compound contains a bromo group and an oxo group, making it structurally different but functionally similar.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyano and ester functional groups, which contribute to its distinct chemical and biological properties .
Biological Activity
Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate is an organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from diverse studies and sources.
- Molecular Formula: C11H10N2O2
- Molecular Weight: 202.21 g/mol
- IUPAC Name: ethyl (E)-3-(5-cyanopyridin-2-yl)prop-2-enoate
The biological activity of this compound is attributed to its structural components, particularly the cyano group and the pyridine ring . These features enable the compound to interact with various molecular targets, potentially modulating enzyme activities and influencing cellular pathways related to disease processes. The compound may inhibit or activate specific enzymes involved in cancer progression and microbial resistance.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
This compound has also been studied for its anticancer effects . A study evaluated its impact on Ehrlich ascites carcinoma (EAC) cells, showing promising results in reducing tumor volume and cell proliferation.
Case Study: EAC Cells
In vivo experiments conducted on female mice with EAC demonstrated that treatment with this compound led to:
- Reduction in Tumor Volume: Significant decrease in tumor size compared to control groups.
- Apoptotic Effects: Increased expression of apoptotic markers such as caspase 3.
- Histopathological Improvements: Enhanced liver and kidney tissue integrity without adverse effects.
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds exhibiting similar functionalities:
Compound | Biological Activity | Unique Features |
---|---|---|
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate | Antimicrobial, Anticancer | Cyano group at different position |
Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate | Anticancer | Fluorophenyl substitution |
Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate | Antimicrobial | Bromo group presence |
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl (E)-3-(5-cyanopyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)6-5-10-4-3-9(7-12)8-13-10/h3-6,8H,2H2,1H3/b6-5+ |
InChI Key |
AMFWMFATXJKTOK-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=NC=C(C=C1)C#N |
Canonical SMILES |
CCOC(=O)C=CC1=NC=C(C=C1)C#N |
Origin of Product |
United States |
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